Ethyl-2,5-diethoxybenzoate
Overview
Description
Ethyl-2,5-diethoxybenzoate is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy groups at the 2 and 5 positions, and the carboxylic acid group is esterified with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-2,5-diethoxybenzoate can be synthesized through the esterification of 2,5-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethoxy groups may be converted to hydroxyl groups, forming 2,5-dihydroxybenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl-2,5-diethoxybenzyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products:
Oxidation: 2,5-dihydroxybenzoic acid.
Reduction: Ethyl-2,5-diethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl-2,5-diethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl-2,5-diethoxybenzoate in biological systems involves its hydrolysis to 2,5-diethoxybenzoic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting 2,5-diethoxybenzoic acid can then participate in various metabolic pathways, potentially exerting biological effects through interactions with specific molecular targets.
Comparison with Similar Compounds
Ethyl-2,5-diethoxybenzoate can be compared with other benzoate esters such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl-2,4-dimethoxybenzoate: Similar ester group but with methoxy groups at different positions on the benzene ring.
Ethyl-2,5-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of ethoxy groups at the 2 and 5 positions, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other benzoate esters and can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
ethyl 2,5-diethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-10-7-8-12(16-5-2)11(9-10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTHMKXCMAWQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393375 | |
Record name | Ethyl-2,5-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-97-6 | |
Record name | Ethyl-2,5-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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